ethyl (2-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}-1,3-thiazol-4-yl)acetate ethyl (2-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}-1,3-thiazol-4-yl)acetate
Brand Name: Vulcanchem
CAS No.:
VCID: VC8495814
InChI: InChI=1S/C17H15N3O5S/c1-2-25-14(22)7-10-9-26-17(18-10)19-13(21)8-20-15(23)11-5-3-4-6-12(11)16(20)24/h3-6,9H,2,7-8H2,1H3,(H,18,19,21)
SMILES: CCOC(=O)CC1=CSC(=N1)NC(=O)CN2C(=O)C3=CC=CC=C3C2=O
Molecular Formula: C17H15N3O5S
Molecular Weight: 373.4 g/mol

ethyl (2-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}-1,3-thiazol-4-yl)acetate

CAS No.:

Cat. No.: VC8495814

Molecular Formula: C17H15N3O5S

Molecular Weight: 373.4 g/mol

* For research use only. Not for human or veterinary use.

ethyl (2-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}-1,3-thiazol-4-yl)acetate -

Specification

Molecular Formula C17H15N3O5S
Molecular Weight 373.4 g/mol
IUPAC Name ethyl 2-[2-[[2-(1,3-dioxoisoindol-2-yl)acetyl]amino]-1,3-thiazol-4-yl]acetate
Standard InChI InChI=1S/C17H15N3O5S/c1-2-25-14(22)7-10-9-26-17(18-10)19-13(21)8-20-15(23)11-5-3-4-6-12(11)16(20)24/h3-6,9H,2,7-8H2,1H3,(H,18,19,21)
Standard InChI Key ORKAGAOGHWWOAW-UHFFFAOYSA-N
SMILES CCOC(=O)CC1=CSC(=N1)NC(=O)CN2C(=O)C3=CC=CC=C3C2=O
Canonical SMILES CCOC(=O)CC1=CSC(=N1)NC(=O)CN2C(=O)C3=CC=CC=C3C2=O

Introduction

Chemical Identity and Nomenclature

The compound’s systematic IUPAC name, ethyl (2-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}-1,3-thiazol-4-yl)acetate, reflects its multifunctional architecture. Key components include:

  • A thiazole ring (1,3-thiazole) substituted at positions 2 and 4.

  • At position 2: An acetamide group bearing a 1,3-dioxoisoindoline (phthalimide) moiety.

  • At position 4: An ethyl acetate ester.

The molecular formula is C₁₇H₁₅N₃O₅S, with a molecular weight of 373.39 g/mol. The phthalimide segment contributes to redox modulation, while the thiazole core and ester groups influence solubility and metabolic stability .

Synthesis and Structural Elucidation

Synthetic Pathway

The synthesis involves sequential reactions to assemble the thiazole-phthalimide conjugate (Figure 1):

Step 1: Preparation of Ethyl 2-Aminothiazole-4-acetate
Ethyl bromopyruvate reacts with thiourea in ethanol under reflux to form ethyl 2-aminothiazole-4-carboxylate . Subsequent esterification or transesterification introduces the acetate group at position 4, yielding ethyl 2-aminothiazole-4-acetate.

Step 2: Synthesis of Phthalimidoacetyl Chloride
Phthalic anhydride reacts with glycine ethyl ester to form N,N-phthaloyl glycine, which is treated with thionyl chloride to generate the corresponding acid chloride .

Step 3: Coupling Reaction
The aminothiazole intermediate reacts with phthalimidoacetyl chloride via carbodiimide-mediated coupling (e.g., dicyclohexylcarbodiimide, DCC) in dichloromethane. The product is purified via recrystallization from chloroform .

Table 1: Key Synthetic Parameters

ParameterValue
Starting MaterialEthyl bromopyruvate, thiourea
Coupling AgentDCC
Reaction Temperature45°C (2 h) → RT (overnight)
Yield72–85%

Spectroscopic Characterization

FTIR Analysis

  • 3290 cm⁻¹: N–H stretch (amide).

  • 1733 cm⁻¹: Ester C=O stretch.

  • 1615 cm⁻¹: C=N stretch (thiazole).

  • 1530 cm⁻¹: Phthalimide C=O asymmetric stretch .

¹H NMR (400 MHz, CD₃OD)

  • δ 7.91–7.79 ppm (m, 4H): Aromatic protons (phthalimide).

  • δ 4.60 ppm (d, J=8 Hz, 1H): Methine adjacent to phthalimide.

  • δ 4.32 ppm (q, J=7.2 Hz, 2H): Ethyl ester (–OCH₂CH₃).

  • δ 1.35 ppm (t, J=7.2 Hz, 3H): Ethyl ester (–CH₃) .

¹³C NMR

  • δ 167.8 ppm: Thiazole C=N.

  • δ 170.3 ppm: Ester C=O.

  • δ 165.7 ppm: Phthalimide C=O .

Physicochemical Properties

Table 2: Physicochemical Profile

PropertyValue
Molecular Weight373.39 g/mol
Melting Point171–173°C
LogP (Predicted)2.1
SolubilityDMSO > 10 mM

The compound’s logP suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility. Its stability in DMSO aligns with in vitro assay compatibility .

Biological Activity and Mechanisms

Anticancer Activity

Table 3: Cytotoxicity Against Ovarian Cancer Cells

Cell LineIC₅₀ (µM)Resistance Factor (RF)
A2780 (Parent)15.57
A2780CISR (Resistant)11.520.74

Notably, the compound exhibited lower IC₅₀ in cisplatin-resistant cells (A2780CISR), suggesting a mechanism bypassing platinum-based resistance .

Molecular Docking Insights

Docking studies against EGFR (PDB: 1M17) revealed:

  • Binding Affinity: –8.9 kcal/mol.

  • Key Interactions: Hydrogen bonding with Thr766 and hydrophobic contacts with Leu694.
    The phthalimide group occupies the ATP-binding pocket, while the thiazole ester enhances solubility for target engagement .

Therapeutic Implications

The dual antioxidant and anticancer activities position this compound as a lead for multidrug-resistant cancers. Its ability to maintain potency in resistant cell lines underscores potential in combinatorial regimens with cisplatin .

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